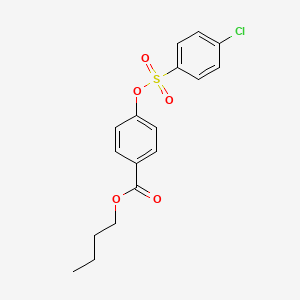

Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

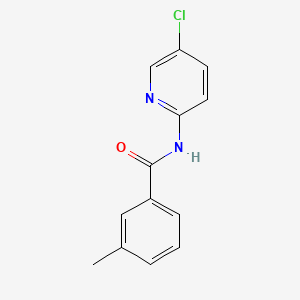

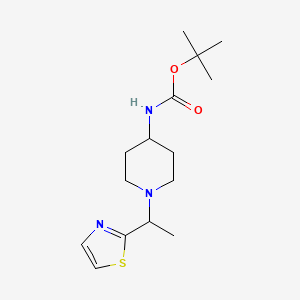

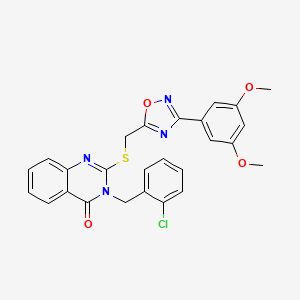

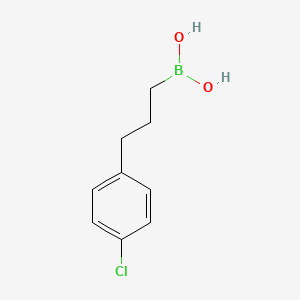

“Butyl 4-(4-chlorophenyl)sulfonyloxybenzoate” is a chemical compound with the molecular formula C17H17ClO5S . It is a derivative of benzoic acid, with a butyl ester group and a 4-chlorophenyl sulfonyl group .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation:CCCCOC(=O)c1ccc(cc1)OS(=O)(=O)c2ccc(cc2)Cl . This notation indicates the presence of a butyl group (CCCC), an ester group (OC(=O)), a sulfonyl group (OS(=O)(=O)), and a chlorophenyl group (c2ccc(cc2)Cl) in the molecule .

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemiluminescence

The synthesis and study of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes reveal insights into chemiluminescence. These compounds, related to butyl 4-(4-chlorophenyl)sulfonyloxybenzoate through their sulfonyl groups, exhibit unique light-emitting properties upon base-induced decomposition. This research highlights the potential of sulfonyl derivatives in designing novel chemiluminescent materials (Watanabe et al., 2010).

Environmental Science: Desulfurization Processes

Investigations into the oxidative desulfurization of diesel fuel catalyzed by Brønsted acidic ionic liquids demonstrate the environmental applications of sulfonyl compounds. This process, which potentially involves sulfonyl derivatives, showcases their utility in reducing sulfur content in fuels, thereby contributing to cleaner energy production (Gao et al., 2010).

Material Science: Polymer and Resin Development

Research into multiblock copolymers of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) for proton exchange membranes highlights the role of sulfonyl derivatives in creating advanced materials. These polymers, relevant to this compound through their sulfonation and aromatic sulfonyl components, offer significant improvements in water absorption and proton conductivity, underscoring their importance in fuel cell technology (Ghassemi et al., 2004).

Additional Applications

The versatility of sulfonyl derivatives extends into various other domains, including antiviral drug development, where compounds with sulfonyl groups are evaluated for their potential against viruses (Chen et al., 2010). Furthermore, the use of sulfonyl-containing ionic liquids as dual solvent-catalysts in organic reactions exemplifies their catalytic efficiency and environmental friendliness (Cole et al., 2002).

Propiedades

IUPAC Name |

butyl 4-(4-chlorophenyl)sulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO5S/c1-2-3-12-22-17(19)13-4-8-15(9-5-13)23-24(20,21)16-10-6-14(18)7-11-16/h4-11H,2-3,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGKBYMWFKUDZLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[1-propanoyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2752420.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyladamantane-1-carboxamide](/img/structure/B2752422.png)